(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-2-18-6-5-7-21-22(18)25-24(32-21)27-16-14-26(15-17-27)23(29)19-8-10-20(11-9-19)33(30,31)28-12-3-4-13-28/h5-11H,2-4,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMQDRNXXSMYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.6 g/mol. The structure features a piperazine ring, a benzo[d]thiazole moiety, and a pyrrolidine sulfonamide group, which are known to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897476-36-7 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzothiazole Ring : This can be achieved by reacting 2-aminothiophenol with ethyl bromide under basic conditions.
- Piperazine Formation : The benzothiazole derivative is reacted with piperazine in a suitable solvent.
- Pyrrolidine Sulfonamide Introduction : This step involves reacting the intermediate with a pyrrolidine sulfonamide derivative.
Each step requires optimization for high yield and purity.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Many thiazole derivatives show activity against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Effects : Piperazine and pyrrolidine derivatives have been studied for their anticancer properties, with some compounds demonstrating significant cytotoxicity against cancer cell lines.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, including tyrosinase and DprE1, which are crucial for melanin biosynthesis and mycobacterial cell wall synthesis, respectively.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By interacting with the active sites of enzymes like tyrosinase, the compound can inhibit melanin production, which is relevant in conditions such as hyperpigmentation.
- Disruption of Mycobacterial Growth : Inhibition of DprE1 disrupts arabinogalactan biosynthesis in Mycobacterium tuberculosis, leading to reduced bacterial viability.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antimycobacterial Activity : A study demonstrated that benzothiazole-piperazine derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting the potential for developing new anti-tuberculosis agents .
- Cytotoxicity Assessments : Compounds similar to the target structure were assessed for cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited low cytotoxicity while maintaining inhibitory effects on target enzymes .
- Predictive Modeling : Tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate the biological activities based on structural features, indicating a broad spectrum of potential pharmacological effects.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- In contrast, the pyrrolidinylsulfonyl group in the target compound introduces a polar sulfonamide moiety, which may improve aqueous solubility and reduce off-target interactions .
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536)
Structural Differences :
- Target Compound: Methanone linker, benzo[d]thiazole, and sulfonylpyrrolidine.
- MK47: Ethanone linker, thiophene, and trifluoromethylphenyl group .
Functional Implications :
- The sulfonylpyrrolidine group in the target compound could enhance metabolic stability by resisting oxidative degradation, whereas the trifluoromethyl group in MK47 may prolong half-life through reduced CYP450 metabolism .
4-Methylpiperazin-1-yl Methanone Derivatives
Example: (4-Methylpiperazin-1-yl)(4-chlorophenyl)methanone derivatives ().
Structural Differences :
Functional Implications :
- The ethylbenzo[d]thiazole in the target compound may offer superior π-π stacking interactions compared to chloropyrimidine, enhancing affinity for aromatic-rich binding sites.
- The sulfonylpyrrolidine group likely improves solubility over methylpiperazine, reducing aggregation in biological systems .
Pharmacokinetic Properties
| Property | Target Compound | Compound 21 | MK47 |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~3.8 |
| Aqueous Solubility | Moderate (sulfonyl group) | Low (CF3 group) | Low (thiophene) |
| Metabolic Stability | High (sulfonamide resistance) | Moderate (CF3 stability) | Moderate (thiophene metabolism) |
Note: Data inferred from structural analogs in .
Q & A
Q. What are the optimal synthetic routes for (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, and how can purity/yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling of benzo[d]thiazole and piperazine : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions under inert conditions (argon/nitrogen) .
- Sulfonylation of the phenyl group : React with pyrrolidine sulfonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and HPLC .
- Yield Optimization : Control temperature (±2°C), use anhydrous solvents, and extend reaction times (12–24 hr) for sterically hindered intermediates .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., ethylbenzo[d]thiazole protons at δ 1.2–1.4 ppm for -CH₂CH₃) and confirms piperazine ring connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the methanone group) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, including piperazine ring puckering and sulfonyl group orientation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or proteases) with 10 µM compound concentration; measure IC₅₀ via dose-response curves .
- Cell Viability Assays : Test against cancer (HeLa, MCF-7) and normal (HEK-293) cell lines using MTT/WST-1 protocols (48–72 hr exposure) .
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., ethyl → trifluoromethyl on benzo[d]thiazole) and assess activity against related targets (e.g., kinases vs. GPCRs) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygens) .
- Bioisosteric Replacement : Substitute pyrrolidin-1-ylsulfonyl with morpholine sulfonamide to enhance solubility without losing affinity .
Q. What computational strategies predict metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, plasma protein binding, and BBB permeability .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) for >100 ns to assess binding mode stability (e.g., piperazine flexibility) .
- Off-Target Screening : Employ similarity ensemble approach (SEA) against ChEMBL database to flag potential interactions with unrelated receptors .
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (IV/PO administration in rodents) and tissue distribution (LC-MS/MS) to identify bioavailability issues .
- Metabolite Identification : Incubate with liver microsomes (human/rat); analyze via UPLC-QTOF-MS to detect inactive/degraded products .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to improve solubility if precipitation occurs in physiological buffers .
Q. What strategies enable the design of dual-target ligands using this scaffold?
- Methodological Answer :
- Target Overlap Analysis : Mine OMIM and KEGG pathways to identify comorbid targets (e.g., inflammation-cancer pathways) .
- Hybridization : Conjugate with known pharmacophores (e.g., COX-2 inhibitors via sulfonyl linkage) while retaining piperazine-thiazole interactions .
- Bivalent Ligands : Introduce a flexible linker (e.g., PEG chain) between two active moieties to engage adjacent binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
